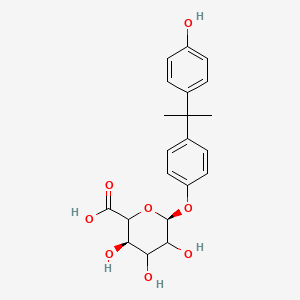

Bisphenol A beta-D-Glucuronide

Description

Contextualization of Bisphenol A (BPA) and its Major Metabolite, Bisphenol A beta-D-Glucuronide

Bisphenol A (BPA) is a synthetic chemical compound widely used in the production of polycarbonate plastics and epoxy resins. researchgate.net These materials are found in a vast array of consumer products, leading to widespread human exposure. researchgate.netdiva-portal.org Upon entering the body, BPA is primarily metabolized in the liver through a process called glucuronidation. researchgate.netnih.gov This process involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid molecule to BPA, forming its main metabolite, Bisphenol A beta-D-Glucuronide (BPA-G). researchgate.netnih.govcaymanchem.com This metabolic conversion is a critical detoxification pathway, as BPA-G was traditionally considered to be biologically inactive and is more readily excreted from the body in urine. diva-portal.orgnih.govdphen1.com

The primary enzyme responsible for the glucuronidation of BPA in the human liver is UGT2B15. nih.govcaymanchem.com However, other UGT isoforms, such as UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B7, also contribute to this metabolic process. nih.gov The rate of BPA glucuronidation can vary significantly among individuals, with studies showing a wide range of activity in liver microsomes. nih.gov This variability can be attributed to genetic polymorphisms in the UGT genes. nih.gov Glucuronidation also occurs in other tissues, including the breast, which may serve as a protective mechanism for this hormone-sensitive organ. nih.gov

Academic Significance of Bisphenol A beta-D-Glucuronide in Contemporary Research

Historically, research on BPA has predominantly focused on the parent compound due to its known endocrine-disrupting properties. diva-portal.orgnih.gov BPA-G, conversely, was often regarded as an inactive metabolite with little biological significance. nih.govnih.gov However, this perspective has been challenged by recent scientific investigations. A growing body of research now suggests that BPA-G may not be as inert as previously believed, sparking significant academic interest in its potential biological activities. nih.govnih.govresearchgate.net

One area of emerging research is the potential for BPA-G to be deconjugated back into its active parent form, BPA. diva-portal.orgresearchgate.net This process, mediated by the enzyme β-glucuronidase, can occur in various tissues, including the placenta and the liver, and by gut microbiota. diva-portal.orgresearchgate.netmdpi.com This deconjugation could lead to a sustained internal exposure to active BPA, a concern particularly during sensitive developmental stages such as fetal life. diva-portal.orgnih.gov Studies have shown that while BPA undergoes rapid first-pass metabolism to BPA-G in adults, the metabolic capabilities of fetuses and infants are different, with lower levels of UGT enzyme activity. nih.gov

Furthermore, some in vitro studies have begun to explore the direct biological effects of BPA-G. For instance, research has indicated that BPA-G can induce adipogenesis (the formation of fat cells) in both human and murine preadipocytes. nih.govnih.govresearchgate.net This finding is particularly noteworthy as it suggests that BPA-G may have biological effects independent of its conversion back to BPA. nih.govnih.gov These studies have opened new avenues for research into the potential health implications of BPA exposure, moving beyond the sole focus on the parent compound.

Scope and Research Imperatives

The evolving understanding of BPA-G necessitates a shift in research focus. Key research imperatives include:

Characterizing the Biological Activity of BPA-G: Further in vitro and in vivo studies are crucial to fully elucidate the direct biological effects of BPA-G on various cell types and organ systems. This includes investigating its potential role in processes like adipogenesis and its interactions with cellular signaling pathways. nih.govnih.govresearchgate.net

Investigating Deconjugation Dynamics: A deeper understanding of the factors influencing the deconjugation of BPA-G back to BPA is needed. This includes studying the activity of β-glucuronidase in different tissues and under various physiological conditions, as well as the role of the gut microbiome in this process. diva-portal.orgresearchgate.netmdpi.com

Improving Analytical Methods: The development of sensitive and accurate analytical methods for the simultaneous measurement of both BPA and BPA-G in biological samples is essential for a more comprehensive assessment of human exposure and internal dosimetry. nih.govresearchgate.netnih.gov The use of labeled internal standards, such as bisphenol A-d6 β-D-glucuronide, has improved the accuracy of these measurements. researchgate.net

Understanding Developmental Windows of Susceptibility: Research should continue to investigate BPA metabolism and the potential effects of BPA-G during critical developmental periods, such as in utero and early infancy, when metabolic pathways are not fully mature. nih.govnih.gov

Addressing these research imperatives will provide a more complete picture of the potential risks associated with BPA exposure and the role of its major metabolite, BPA-G.

Data Tables

Table 1: Physicochemical Properties of Bisphenol A beta-D-Glucuronide

| Property | Value | Source |

| Formal Name | β-D-glucopyranosiduronic acid, 4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl | caymanchem.com |

| CAS Number | 267244-08-6 | caymanchem.com |

| Molecular Formula | C₂₁H₂₄O₈ | caymanchem.comnih.govscbt.com |

| Molecular Weight | 404.4 g/mol | caymanchem.comnih.gov |

Table 2: Research Findings on Bisphenol A beta-D-Glucuronide

| Research Area | Key Findings | References |

| Metabolism | BPA is primarily metabolized to BPA-G in the liver by UGT enzymes, with UGT2B15 being the main isoform. | researchgate.netnih.govcaymanchem.com |

| Biological Activity | BPA-G, previously thought to be inactive, has been shown to induce adipogenesis in vitro. | nih.govnih.govresearchgate.net |

| Deconjugation | BPA-G can be converted back to active BPA by the enzyme β-glucuronidase in various tissues and by gut microbiota. | diva-portal.orgresearchgate.netmdpi.com |

| Fetal Exposure | BPA-G can accumulate in the fetal compartment and may be deconjugated to BPA, leading to sustained fetal exposure. | diva-portal.orgnih.govnih.govnih.gov |

| Analytical Detection | Methods using solid-phase extraction (SPE) and HPLC-MS/MS have been developed for the simultaneous measurement of BPA and BPA-G in biological matrices. | nih.govresearchgate.netnih.gov |

Structure

3D Structure

Propriétés

IUPAC Name |

(3R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-21(2,11-3-7-13(22)8-4-11)12-5-9-14(10-6-12)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h3-10,15-18,20,22-25H,1-2H3,(H,26,27)/t15?,16-,17?,18?,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZOXXYQSBJDHB-PKAOKKRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O[C@H]3C(C([C@H](C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Biotransformation and Metabolic Dynamics of Bisphenol a Beta D Glucuronide

Glucuronidation of Bisphenol A: Enzymatic Processes and Conjugate Formation

Glucuronidation is a major Phase II metabolic reaction that plays a pivotal role in the detoxification and elimination of a wide variety of substances, including BPA. mdpi.com This process involves the transfer of glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to BPA, a reaction catalyzed by a family of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). plos.org The resulting BPA-G is considered to be biologically inactive as it does not bind to estrogen receptors. researchgate.netcaymanchem.com

Role of Uridine Diphosphate Glucuronosyltransferases (UGTs) in Hepatic and Extrahepatic Tissues

The glucuronidation of BPA primarily occurs in the liver, which is the main site of drug metabolism in the body. nih.govresearchgate.net However, UGT enzymes are also expressed in various extrahepatic tissues, including the intestine, kidneys, lungs, breast, and prostate, indicating that BPA metabolism can occur at multiple sites. nih.govresearchgate.netresearchgate.netjst.go.jp

The intestine, in particular, serves as a significant barrier to orally ingested BPA due to the high activity of UGTs in the intestinal mucosa. researchgate.netdiva-portal.org This "first-pass" metabolism in the intestine and liver ensures that a large fraction of ingested BPA is rapidly converted to BPA-G before it can enter systemic circulation. researchgate.netnih.gov Studies have shown that extrahepatic UGTs, such as UGT1A10 in the intestine and UGT2A1 in the respiratory system, are important for BPA glucuronidation in these specific tissues. researchgate.netsigmaaldrich.com In breast tissue, UGT1A1 has been identified as a key enzyme in this process. nih.govresearchgate.net

Identification of Specific UGT Isoforms Involved (e.g., UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B7, UGT2B15)

Multiple UGT isoforms have been identified as being capable of glucuronidating BPA. nih.gov The primary isoform responsible for BPA glucuronidation in the human liver is UGT2B15. nih.govcaymanchem.comnih.gov This isoform exhibits high activity and a low Michaelis-Menten constant (Km) for BPA, suggesting a high affinity for this substrate. nih.govnih.gov

Other UGT isoforms also contribute to BPA metabolism. In the liver, UGT1A9 shows significant activity, particularly at higher BPA concentrations. nih.govnih.gov UGT1A1, UGT1A3, UGT2B4, and UGT2B7 also demonstrate the ability to glucuronidate BPA, although generally with lower activity compared to UGT2B15. nih.govnih.gov In contrast, UGT1A4, UGT1A6, and UGT2B17 show no detectable activity towards BPA. nih.gov In extrahepatic tissues, UGT1A1 is important in the breast, while UGT1A10 is highly active in the intestine for the glucuronidation of some bisphenols. nih.govdiva-portal.org

| UGT Isoform | Primary Tissue Location(s) | Relative Activity towards BPA |

|---|---|---|

| UGT2B15 | Liver, Intestine, Prostate, Breast | High nih.govcaymanchem.comnih.gov |

| UGT1A9 | Liver, Kidney | Moderate to High nih.govnih.gov |

| UGT1A1 | Liver, Breast, Intestine | Low to Moderate nih.govresearchgate.net |

| UGT1A3 | Liver | Low nih.govnih.gov |

| UGT2B4 | Liver, Breast | Low nih.govnih.gov |

| UGT2B7 | Liver, Breast | Low nih.govnih.gov |

| UGT1A10 | Intestine | Active researchgate.netsigmaaldrich.com |

| UGT2A1 | Airways | Active sigmaaldrich.com |

Factors Influencing Glucuronidation Efficiency (e.g., genetic polymorphisms, physiological states)

The efficiency of BPA glucuronidation can vary significantly among individuals due to several factors, including genetic polymorphisms and physiological conditions. mdpi.com Genetic variations in the UGT genes can lead to altered enzyme activity, which in turn affects the rate of BPA metabolism and excretion. mdpi.complos.org

For example, a polymorphism in the UGT1A9 gene (22/22) has been associated with significantly higher BPA glucuronidation activity in the liver. nih.govnih.gov Conversely, the UGT1A128 allele is linked to more than 10-fold lower BPA glucuronidation activity in breast tissue. nih.govnih.gov The UGT2B152 polymorphism has also been studied, with some research indicating it can affect glucuronidation efficiency. nih.gov

Physiological states such as age can also influence glucuronidation. Hepatic UGT enzyme activity is lower at birth and increases with age, reaching adult levels between 3-6 months and 10 years, depending on the specific isoform. nih.gov This suggests that infants may have a reduced capacity to metabolize BPA compared to adults. nih.gov Furthermore, during pregnancy, the excretion of BPA-G in bile decreases, while its release into the venous system increases. researchgate.net

| Factor | Effect on Glucuronidation | Specific Examples |

|---|---|---|

| Genetic Polymorphisms | Can increase or decrease enzyme activity. mdpi.com | UGT1A922/22: Increased activity in liver. nih.govnih.gov UGT1A1*28: Decreased activity in breast tissue. nih.govnih.gov |

| Age | Lower activity in neonates and infants compared to adults. nih.gov | UGT activity increases to adult levels between 3 months and 10 years of age. nih.gov |

| Physiological State | Can alter metabolic pathways and excretion routes. | During pregnancy, biliary excretion of BPA-G decreases while venous excretion increases. researchgate.net |

Deconjugation Pathways of Bisphenol A beta-D-Glucuronide

While glucuronidation is a detoxification pathway, the process of deconjugation can reverse this effect by cleaving the glucuronic acid moiety from BPA-G, thereby regenerating the parent, biologically active BPA. researchgate.netresearchgate.net This process is primarily mediated by the enzyme beta-glucuronidase.

Mechanisms of Beta-Glucuronidase Activity in Biological Compartments (e.g., gut lumen, placenta, fetal tissues)

Beta-glucuronidase is present in various biological compartments, where it can act on BPA-G. nih.gov In the gut lumen, beta-glucuronidase produced by the gut microbiota can deconjugate BPA-G, leading to the reabsorption of BPA into the circulation, a process known as enterohepatic recirculation. nih.govmdpi.com

The placenta is another critical site of beta-glucuronidase activity. dphen1.commdpi.com High concentrations of this enzyme in the placenta can lead to the deconjugation of BPA-G that has crossed from the maternal circulation, resulting in fetal exposure to free BPA. diva-portal.orgnih.govmdpi.com Fetal tissues themselves, including the fetal liver, also exhibit beta-glucuronidase activity, which can contribute to the reactivation of BPA within the fetal compartment. nih.gov This deconjugation in the fetoplacental unit is considered a determining factor in fetal exposure to BPA. researchgate.net

Cellular and Molecular Regulation of Beta-Glucuronidase Expression and Activity

The expression and activity of beta-glucuronidase are subject to regulation by various factors. In the gut, the composition of the microbiota can influence beta-glucuronidase activity. mdpi.com Certain bacterial groups, such as Escherichia-Shigella and Ruminococcaceae, possess beta-glucuronidase enzymes. mdpi.com The expression of the bacterial beta-glucuronidase gene (gus) can be induced by the presence of glucuronidated compounds. nih.govoup.com

In human cells, the regulation of beta-glucuronidase is complex. Studies have shown that its expression can be modulated by xenobiotics. For instance, the calcium ionophore A23187 and the calcium ATPase inhibitor thapsigargin (B1683126) have been shown to down-regulate beta-glucuronidase activity, protein levels, and mRNA expression in a human hepatoma cell line, suggesting a role for intracellular calcium in its regulation. nih.gov This down-regulation appears to be mediated, at least in part, at the transcriptional level. nih.gov Similarly, the calcium channel blocker verapamil (B1683045) has been found to decrease beta-glucuronidase activity and expression. researchgate.net

Enterohepatic Recirculation of Bisphenol A beta-D-Glucuronide: Species-Specific Differences

The enterohepatic recirculation of Bisphenol A beta-D-glucuronide (BPA-G) is a critical factor influencing the internal exposure and toxicokinetics of Bisphenol A (BPA), and this process exhibits significant species-specific variations. This recirculation involves the excretion of the conjugated metabolite, BPA-G, from the liver into the bile, its subsequent passage into the intestine, and the potential for deconjugation back to the parent compound, BPA, by intestinal microflora, followed by reabsorption.

Conversely, in humans and other primates like monkeys, enterohepatic recirculation of BPA-G is considered to be negligible. mdpi.comresearchgate.netnih.govacs.org In these species, BPA is rapidly and efficiently conjugated to BPA-G in the liver, but the primary route of excretion for the glucuronide is through the urine, not the bile. tandfonline.comacs.orgoup.com The molecular weight cutoff for biliary excretion is higher in humans (around 550 Da) than in rats, meaning that a compound of BPA-G's size is preferentially eliminated via the kidneys. nih.gov This rapid urinary excretion in humans results in a much shorter half-life of BPA and its metabolites compared to rats. nih.govacs.org Studies in human volunteers have shown that after oral administration, BPA-G is the main metabolite found in urine and blood, with a rapid clearance. acs.org The absence of significant enterohepatic recirculation in humans is a key factor leading to a lower systemic body burden of the estrogenic parent compound, BPA, following oral exposure. researchgate.netacs.org

These species-specific differences in the enterohepatic recirculation of BPA-G are crucial for the interpretation of toxicological studies and for human health risk assessment. Direct extrapolation of kinetic data from rats to humans without accounting for these differences can be misleading. nih.gov

Interspecies Comparative Metabolic Fates of Bisphenol A and Bisphenol A beta-D-Glucuronide

The metabolic fate of Bisphenol A (BPA) and its primary metabolite, Bisphenol A beta-D-glucuronide (BPA-G), varies considerably across different species, primarily due to differences in the expression and activity of metabolic enzymes. The main metabolic pathway for BPA is glucuronidation, a phase II detoxification process catalyzed by UDP-glucuronosyltransferases (UGTs). mdpi.com

In humans, BPA undergoes extensive first-pass metabolism in the gut and liver, where it is efficiently converted to BPA-G. mdpi.comoup.com This glucuronide conjugate is then rapidly excreted in the urine. tandfonline.comacs.org In vitro studies using liver microsomes have shown that the rate of BPA glucuronidation is lower in humans compared to several other species. tandfonline.comeuropa.eu For instance, the in vitro clearance values for BPA were found to be 7-fold higher in monkeys, 12-fold in dogs, 34-fold in rats, and 29-fold in mice compared to humans. mdpi.com While glucuronidation is the major pathway, sulfation of BPA to form BPA-sulfate (BPA-S) also occurs in humans, though generally to a lesser extent. tandfonline.commdpi.com

In rats, as in humans, glucuronidation is the principal metabolic route for BPA. oup.com However, rats exhibit a higher rate of glucuronidation compared to humans. tandfonline.com A notable difference is the primary excretion route of BPA-G; in rats, it is mainly through bile into the feces, which facilitates enterohepatic recirculation, whereas in humans, it is predominantly via urine. nih.govoup.com Neonatal mice also demonstrate the capacity to metabolize BPA to both BPA-G and BPA-S. nih.gov

The expression of specific UGT enzymes responsible for BPA glucuronidation varies among species. For example, UGT2B1 is a key enzyme in male rat liver for this process. nih.gov In humans, several UGT isoforms are involved, with varying activities in the liver and intestine. mdpi.com

The transport of BPA and BPA-G across cellular membranes is another area of interspecies differences, involving ATP-Binding Cassette (ABC) transporters. oup.comepa.govnih.gov Studies have shown that BPA is a potential substrate for various human and rat ABC transporters, but with differing specificities. oup.comepa.govnih.gov For instance, BPA-G shows a high binding affinity for rat mrp2 and human MRP3, which are involved in biliary and basolateral transport, respectively. oup.comepa.govnih.gov These differences in transporter function contribute to the observed variations in the disposition and excretion of BPA and its glucuronide metabolite among species. epa.govnih.gov

The comparative metabolic fates of BPA and BPA-G are summarized in the table below, highlighting the key interspecies differences.

Table 1: Interspecies Comparison of Bisphenol A (BPA) and BPA beta-D-Glucuronide (BPA-G) Metabolism and Excretion

| Feature | Humans | Monkeys | Rats | Mice |

| Primary Metabolic Pathway | Glucuronidation | Glucuronidation | Glucuronidation | Glucuronidation |

| Relative Glucuronidation Rate | Lower | Higher (7-fold > humans) | Higher (34-fold > humans) | Higher (29-fold > humans) |

| Primary Excretion Route of BPA-G | Urine | Urine | Bile/Feces | Not specified |

| Enterohepatic Recirculation of BPA-G | Negligible | Not significant | Significant | Not specified |

| Key Metabolites | BPA-G, BPA-S | BPA-G | BPA-G | BPA-G, BPA-S |

Iii. Advanced Analytical Methodologies for Bisphenol a Beta D Glucuronide Quantification

Sample Preparation Techniques for Complex Biological and Environmental Matrices

Effective sample preparation is paramount to remove interferences and concentrate the analyte prior to instrumental analysis. hibiscuspublisher.com The choice of technique depends heavily on the matrix's complexity.

Biological fluids and tissues are complex matrices requiring meticulous extraction procedures to isolate BPA-G. mdpi.com

Urine: As the primary excretion route, urine is a common matrix for biomonitoring. unam.mx Direct analysis of BPA-G in urine avoids issues of BPA contamination from lab equipment. dphen1.com Methods often involve solid-phase extraction (SPE) to clean up the sample. dphen1.comresearchgate.net For instance, a method using mixed-mode reversed-phase/anion-exchange SPE has been developed for human urine. dphen1.com In some cases, a simple dilution with a solvent like acetonitrile is used for protein precipitation before analysis. unam.mx

Plasma and Serum: These matrices are vital for toxicological and epidemiological studies. mdpi.com SPE is the predominant isolation method for BPA and its metabolites from plasma and serum. nih.gov One study detailed the extraction of four analytes, including BPA-G, from rat plasma using SPE, testing various cartridges and elution schemes to optimize recovery. nih.govnih.gov Another approach for plasma samples involves dilution with methanol, followed by centrifugation and the addition of acetonitrile to precipitate proteins. dphen1.com

Tissue Homogenates: Analytical methods developed for plasma and urine can often be adapted for tissue samples, providing insights into the distribution and accumulation of BPA metabolites. nih.gov

While most research focuses on biological matrices due to BPA's rapid metabolism, the principles of extraction can be applied to environmental samples where conjugated forms might be present. Established methods for BPA extraction from environmental water samples exist and can be adapted. nih.gov

Common techniques for liquid environmental samples include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). hibiscuspublisher.comanalis.com.my For solid samples such as sediment and soil, methods like soxhlet extraction, accelerated solvent extraction (ASE), and microwave-assisted extraction (MAE) are employed, though these are more commonly reported for the parent compound, BPA. hibiscuspublisher.com

SPE is a cornerstone of sample preparation for BPA-G, offering efficient cleanup and concentration from complex matrices. hibiscuspublisher.comnih.gov The protocol generally involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. youtube.com

Advancements in SPE technology have led to the development of various sorbents and formats to improve selectivity and recovery.

Sorbent Materials: A range of sorbents are used, including traditional reversed-phase materials like C18 and polymeric cartridges such as Oasis Hydrophilic-Lipophilic Balance (HLB). hibiscuspublisher.comnih.gov One study compared three SPE cartridges (Oasis HLB, Bond Elut Plexa, and a UCT cartridge) for the simultaneous extraction of BPA, genistein, and their glucuronides from rat plasma. nih.gov

Mixed-Mode SPE: For highly complex matrices like urine, mixed-mode SPE cartridges, which combine reversed-phase and ion-exchange properties (e.g., Oasis MAX), have proven effective at removing interfering substances prior to analysis. dphen1.com

Optimized Protocols: Research has focused on optimizing SPE protocols by testing different elution schemes. For example, sequential elution with ethyl acetate, methanol, and acetonitrile yielded high recoveries for BPA-G from plasma using Bond Elut Plexa cartridges. nih.govnih.gov

Table 1: Examples of Solid Phase Extraction (SPE) Protocols for Bisphenol A beta-D-Glucuronide

| Matrix | SPE Cartridge Type | Conditioning Solvents | Wash Solvents | Elution Solvents | Average Recovery (%) | Reference |

|---|---|---|---|---|---|---|

| Rat Plasma | Bond Elut Plexa | Methanol, Water | 9:1 Water/Methanol | Ethyl Acetate, Methanol, Acetonitrile | 91.4 ± 6.1 | nih.govnih.gov |

| Human Urine | Oasis MAX (Mixed-Mode) | Methanol, Water | Not specified | 2% Formic Acid in Methanol | Not specified | dphen1.com |

Chromatographic Separation Techniques

Following sample preparation, chromatographic techniques are employed to separate BPA-G from other components before detection and quantification.

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the most common and reliable method for the direct quantification of BPA-G. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC-MS/MS methods have been validated for the simultaneous measurement of BPA and BPA-G in biological fluids. nih.govrutgers.edu These methods offer high sensitivity and specificity. dphen1.com Different column types and mobile phase gradients are used to achieve optimal separation. For example, a ReproSil-Pur ODS-3 column with a water/acetonitrile gradient has been successfully used. dphen1.com

Ultra-Performance Liquid Chromatography (UPLC/UHPLC): UPLC and UHPLC systems use smaller particle size columns to provide faster analysis and higher resolution compared to traditional HPLC. dphen1.com This is particularly important for resolving BPA-G from potential interferences that may remain even after extensive sample cleanup. dphen1.com A method using a Waters Acquity UPLC BEH amide column demonstrated effective separation of BPA-G in human urine extracts. dphen1.com

Table 2: Examples of Liquid Chromatography (LC) Parameters for Bisphenol A beta-D-Glucuronide Analysis

| Technique | Analytical Column | Mobile Phase | Detection | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| HPLC-MS/MS | Agilent Zorbax Eclipse XDB-C18 | Acetonitrile, Water (with 0.1% formic acid) | ESI-MS/MS | Not specified | nih.gov |

| UHPLC-MS/MS | Waters Acquity UPLC BEH Amide | Acetonitrile, Water (with 1 mM ammonium acetate) | ESI-MS/MS | Not specified | dphen1.com |

| LC-MS/MS | Agilent Extend-C18 | Methanol, Water (with 0.05% ammonium acetate) | ESI-MS/MS | Not specified | nih.gov |

Gas chromatography is another powerful technique for analyzing environmental contaminants, but its application to a non-volatile and polar compound like BPA-G is not direct. dphen1.com GC analysis typically requires analytes to be thermally stable and volatile. Therefore, two key steps are necessary to quantify the amount of BPA-G using GC, which ultimately measures the BPA cleaved from the glucuronide conjugate.

Enzymatic Hydrolysis (Deconjugation): The sample is first treated with a β-glucuronidase enzyme. This enzyme cleaves the glucuronic acid moiety from BPA-G, releasing free BPA. researchgate.netenv.go.jp This step allows for the determination of the total amount of BPA that was originally present as the glucuronide conjugate.

Derivatization: The resulting free BPA, which contains polar hydroxyl groups, must be chemically modified in a process called derivatization to increase its volatility and thermal stability for GC analysis. dphen1.comresearchgate.net This also improves selectivity and sensitivity. dphen1.com Silylation is a common derivatization reaction where the hydroxyl groups are replaced by trimethylsilyl groups. dphen1.com

Common derivatizing agents used for BPA include:

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): Often used with a catalyst like 1% trimethylchlorosilane (TMCS), BSTFA is a highly effective silylating agent for BPA. env.go.jpdphen1.comresearchgate.net

Acetic Anhydride (AA): Used to form acetate derivatives. nih.gov

Bromoacetonitrile (BAN): Another reagent used to create a more volatile derivative of BPA. researchgate.net

After these steps, the derivatized BPA is analyzed by GC, typically coupled with a mass spectrometer (GC-MS or GC-MS/MS), which provides high sensitivity and structural confirmation. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| Bisphenol A | BPA |

| Bisphenol A beta-D-Glucuronide | BPA-G |

| Acetonitrile | - |

| Ethyl Acetate | - |

| Formic Acid | - |

| Genistein | - |

| Methanol | - |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA |

| Trimethylchlorosilane | TMCS |

| Acetic Anhydride | AA |

| Bromoacetonitrile | BAN |

Mass Spectrometric Detection and Quantification Methods

Mass spectrometry (MS) based-methods are central to the reliable quantification of BPA-G. These techniques ionize the target molecule and then separate the ions based on their mass-to-charge ratio (m/z), allowing for highly specific detection and measurement. The choice of mass spectrometric approach depends on the specific requirements of the analysis, such as the need for ultimate sensitivity for trace-level detection or for comprehensive structural elucidation of metabolites.

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole (QqQ) instruments, is the most widely used technique for the quantification of BPA-G in biological samples like urine and plasma. nih.govdphen1.com This method's high sensitivity and specificity are achieved through a process known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). dphen1.comnih.gov In this process, the first quadrupole selects the precursor ion of BPA-G (the ion corresponding to the intact molecule). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic product ion for detection. This two-stage filtering process drastically reduces chemical noise from the sample matrix, resulting in a very high signal-to-noise ratio and enabling low limits of detection.

The coupling of ultra-high-pressure liquid chromatography (UHPLC) with MS/MS (UHPLC-MS/MS) further enhances performance by providing rapid and high-resolution separation of BPA-G from other sample components before it enters the mass spectrometer. dphen1.com Isotope-labeled internal standards, such as [¹³C₁₂]-BPA-G, are commonly used to ensure the highest accuracy and precision by correcting for any analyte loss during sample preparation and for variations in instrument response. dphen1.com

Research has demonstrated the development of fast, accurate, and highly selective UHPLC-MS/MS methods for determining BPA-G in human urine and serum. dphen1.comnih.gov These methods are capable of achieving lower limits of quantitation (LLOQ) in the range of 0.2 to 5 ng/mL, making them suitable for biomonitoring studies. dphen1.comnih.gov

Table 1: Performance of Tandem Mass Spectrometry (MS/MS) Methods for Bisphenol A beta-D-Glucuronide Quantification

| Analytical Technique | Matrix | Lower Limit of Quantitation (LLOQ) | Linearity (r²) | Reference |

|---|---|---|---|---|

| UHPLC-MS/MS | Human Urine | 5 ng/mL | 0.999 | dphen1.com |

| LC-MS/MS | Umbilical Cord Serum | 0.1 ng/mL | Not Reported | nih.gov |

| LC-MS/MS | Saline (In vitro) | 0.2 µg/L (≈0.2 ng/mL) | Not Reported | nih.govdphen1.com |

| HPLC-MS/MS | Rat Plasma | On-column detection limit of 250 pg | 0.999 | acs.org |

High-Resolution Mass Spectrometry (HRMS), utilizing technologies such as Orbitrap or Time-of-Flight (ToF) mass analyzers, offers a powerful alternative for the analysis of BPA-G and other metabolites. dphen1.comwisdomlib.org Unlike tandem MS which targets specific, predefined molecules, HRMS provides highly accurate mass measurements (typically with errors of less than 5 parts per million), which allows for the determination of the elemental composition of an ion. dphen1.com

This capability is particularly valuable for comprehensive metabolite profiling and untargeted screening. nih.govresearchgate.net With HRMS, it is possible to identify BPA-G and other related metabolites in a sample without the need for specific reference standards for every single compound. The instrument acquires full-scan data, creating a detailed snapshot of virtually all ionizable compounds in the sample. nih.gov Researchers can then retrospectively search this data for the accurate mass of expected metabolites like BPA-G or search for previously uncharacterized biotransformation products. acs.orgresearchgate.net

For example, liquid chromatography combined with HRMS has been successfully employed to investigate the in vitro metabolism of BPA analogs, identifying various glucuronide and sulfate conjugates. acs.orgresearchgate.net The combination of high chromatographic resolution and accurate mass measurement is critical to distinguish between isomeric metabolites and conjugates, providing a more complete picture of metabolic pathways. acs.org This approach is foundational for exposome characterization, moving beyond targeted analysis to a broader assessment of chemical exposures. nih.govresearchgate.net

Method Validation and Quality Assurance in Bisphenol A beta-D-Glucuronide Analysis

To ensure that analytical data are reliable, accurate, and reproducible, methods for the quantification of BPA-G must undergo rigorous validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide guidelines for this process. dphen1.com Method validation establishes and documents the performance characteristics of an analytical procedure. Key validation parameters include:

Linearity and Range: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte within a given range. Calibration curves for BPA-G typically show excellent linearity, with coefficients of determination (r²) greater than 0.99. dphen1.com

Sensitivity: The sensitivity of a method is determined by its limit of detection (LOD), the lowest concentration of analyte that can be reliably distinguished from background noise, and the lower limit of quantitation (LLOQ), the lowest concentration that can be measured with acceptable precision and accuracy.

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often evaluated through recovery studies, where a known amount of BPA-G is added to a blank matrix and analyzed. Recoveries are typically expected to be within a narrow range, for instance, between 85% and 115%. nih.gov

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the percent relative standard deviation (%RSD) or coefficient of variation (%CV). Precision is evaluated at two levels: intra-assay precision (within the same run) and inter-assay precision (between different runs). For BPA-G analysis, these values are generally required to be less than 15-20%. nih.govnih.gov

Specificity and Selectivity: This ensures that the analytical signal is solely from the analyte of interest (BPA-G) and not from other components in the sample matrix, such as other metabolites or endogenous substances. The use of MS/MS provides high specificity.

Stability: The stability of BPA-G in the biological matrix under different storage and handling conditions (e.g., room temperature, freeze-thaw cycles) is assessed to ensure that the sample integrity is maintained from collection to analysis. Studies have shown BPA-G to be stable in urine at room temperature for at least 24 hours and for at least 28 days at -80°C. dphen1.com

Adherence to these validation parameters and implementation of ongoing quality assurance measures, such as the routine analysis of quality control (QC) samples at different concentrations, are critical for generating high-quality data in biomonitoring and research studies.

Table 2: Summary of Method Validation Parameters from Selected Studies

| Parameter | Study 1 (UHPLC-MS/MS in Urine) dphen1.com | Study 2 (LC-MS/MS in Serum) nih.gov | Study 3 (LC-MS/MS in Saline) nih.gov |

|---|---|---|---|

| Accuracy (% Recovery) | 90.1% - 103.3% | 86.5% - 92.5% | Within ±8% of nominal concentration |

| Intra-Assay Precision (%CV) | < 10% | 4.5% - 7.9% | < 10% (except low QC) |

| Inter-Assay Precision (%CV) | < 10% | 8.1% - 9.4% | < 10% (except low QC) |

| LLOQ | 5 ng/mL | 0.1 ng/mL | 0.2 µg/L |

| Stability | Stable for 3 freeze-thaw cycles | Not Reported | Not Reported |

Iv. Environmental Occurrence, Distribution, and Fate of Bisphenol a Beta D Glucuronide

Detection and Quantification in Aquatic Ecosystems (e.g., wastewater, surface water, groundwater)

The primary pathway for BPA and its metabolites to enter aquatic ecosystems is through the discharge of effluent from wastewater treatment plants (WWTPs). As BPA-G is the main conjugated form of BPA excreted in human urine, it is expected to be a significant component of raw sewage influent. nih.govdoi.org However, direct quantification of BPA-G in wastewater, surface water, or groundwater is not routinely performed in monitoring studies. Instead, analyses often measure "total BPA," which involves a chemical or enzymatic hydrolysis step to deconjugate metabolites like BPA-G back into BPA before measurement. asianpubs.org This practice indicates an acknowledgment of the presence of these conjugates, but it does not provide data on the specific concentration of BPA-G itself.

One study highlighted that it was unclear if BPA in wastewater was conjugated with biomolecules, as the analytical method used was designed to isolate the "free" form of BPA. kau.edu.sa The same study called for further research to identify and quantify various forms of BPA, including its glucuronidated and sulfated conjugates, within WWTPs. kau.edu.sa

While direct data for BPA-G is scarce, the extensive documentation of BPA in aquatic systems provides a context for its potential presence. BPA is widely detected in WWTP influent and effluent, surface waters, and even drinking water.

Table 1: Reported Concentrations of Parent Compound (BPA) in Various Aquatic Environments This table provides context for the environmental presence of the parent compound from which BPA-G is derived.

Presence and Persistence in Terrestrial Environments (e.g., soil, sediment)

Terrestrial environments can become contaminated with BPA and its metabolites through the land application of sewage sludge (biosolids) as fertilizer, irrigation with treated wastewater, or leachate from landfills. nih.gov Sewage sludge, in particular, is known to contain high concentrations of BPA due to its tendency to adsorb onto solid materials during wastewater treatment. mdpi.comdb-thueringen.de Concentrations of BPA in sludge have been reported to range from 10 to over 100,000 µg/kg dry weight. nih.gov

As with aquatic systems, there is a lack of studies directly measuring BPA-G in soil and sediment. It is plausible that BPA-G is present in soils, especially following the application of fresh biosolids. However, its persistence in the terrestrial environment is expected to be limited. The compound's high water solubility suggests it would be mobile in soil porewater, while its susceptibility to microbial degradation (see Section 4.4) implies it would be readily transformed.

Table 2: Reported Concentrations of Parent Compound (BPA) in Sludge and Soil This table provides context for the environmental presence of the parent compound from which BPA-G is derived.

Atmospheric Transport and Deposition Mechanisms

There is no scientific literature available that documents the atmospheric transport or deposition of Bisphenol A beta-D-Glucuronide. The physicochemical properties of BPA-G—namely its high water solubility and negligible vapor pressure due to the addition of the large, polar glucuronic acid moiety—make its volatilization from water or soil surfaces and subsequent long-range atmospheric transport highly improbable.

In contrast, the parent compound BPA has been detected in atmospheric aerosols in urban, rural, marine, and even polar regions, with concentrations ranging from 0.001 to 17 ng/m³. nih.gov This indicates that BPA itself can be transported through the atmosphere, likely adsorbed to particulate matter. However, this transport mechanism is not considered relevant for its glucuronidated metabolite.

Environmental Transformation and Degradation Pathways of Bisphenol A beta-D-Glucuronide

The most significant environmental fate of BPA-G is its transformation back into free Bisphenol A through enzymatic hydrolysis. This process, known as deconjugation, is catalyzed by β-glucuronidase enzymes, which are widely produced by various bacteria. nih.govnih.gov These enzymes are known to be active in environments such as wastewater, activated sludge, and soil. nih.govnih.govcdnsciencepub.comresearchgate.net

This transformation pathway is critical because it effectively reverses the detoxification process that occurs in the human body. While glucuronidation renders BPA more water-soluble and less biologically active to facilitate excretion, the subsequent deconjugation in the environment regenerates the parent BPA, which is known for its endocrine-disrupting properties. asianpubs.orgnih.gov Therefore, the presence of BPA-G in wastewater and sludge acts as a hidden source that can reintroduce free BPA into the environment.

Studies have successfully developed methods to measure β-glucuronidase activity in activated sludge, confirming the presence of the necessary catalysts for this transformation to occur in WWTPs. nih.gov The activity of these enzymes in wastewater is also utilized as an indicator for the presence of certain bacteria like Escherichia coli. nih.govresearchgate.net This widespread enzymatic capability means that BPA-G entering environmental systems is unlikely to persist in its conjugated form for long periods.

Temporal and Spatial Trends in Environmental Concentrations

Direct data on the temporal and spatial trends of BPA-G concentrations in the environment are not available due to the lack of specific monitoring studies. However, trends can be inferred from the distribution of the parent compound, BPA, and the degradation pathway of BPA-G.

Spatial trends for BPA consistently show the highest concentrations in water and sediment located near the discharge points of WWTPs and in proximity to industrial areas. nih.govresearchgate.net It can be logically concluded that the highest concentrations of BPA-G would also be found in these same locations, as this is where excretory products are introduced into the environment. As distance and time from the discharge source increase, the concentration of BPA-G would be expected to decrease, not only due to dilution but also due to its rapid conversion back to BPA by microbial enzymes present in the water column and sediment.

Temporal trends for contaminants like BPA often correlate with patterns of industrial production and consumer use. One study on sediment cores showed that concentrations of another class of contaminants, nonylphenols, increased in more recently deposited layers, reflecting their increased commercial use over the past 50 years. A similar historical trend could be hypothesized for BPA and its metabolites, although this has not been specifically studied for BPA-G.

V. Bioaccumulation and Biomonitoring of Bisphenol a Beta D Glucuronide in Non Human Biota

Uptake and Accumulation Mechanisms in Aquatic Organisms (e.g., fish, invertebrates)

Direct studies on the uptake and accumulation mechanisms of BPA-G from the environment by aquatic organisms are limited. The available research primarily investigates the internal formation of BPA-G after the organism has been exposed to and absorbed the parent compound, BPA.

In fish, BPA is readily absorbed, often through the gills, and then metabolized in the liver to form BPA-G. cas.cnnih.gov For instance, in adult zebrafish exposed to BPA, BPA-G was identified as the major metabolite. cas.cn Similarly, in brown trout embryos, BPA-G levels increased linearly throughout the exposure period to BPA. cas.cn This internal metabolic process is a detoxification pathway, as BPA-G is more water-soluble than BPA, facilitating its excretion. researchgate.net

While the primary route of BPA exposure in fish is not through diet but via the gills, the subsequent metabolism to BPA-G is a key factor in its toxicokinetics. nih.gov The efficiency of this metabolism can vary between species. nih.gov Some studies have noted that while BPA can be absorbed by plants and algae through their roots and then metabolized, the focus remains on the degradation of the parent compound. sapub.orgresearchgate.net

Biomonitoring Studies in Terrestrial Fauna and Wildlife

There is a significant lack of biomonitoring studies specifically measuring BPA-G concentrations in terrestrial fauna and wildlife. The majority of wildlife monitoring focuses on the parent compound, BPA. nih.govugr.es For example, BPA has been detected in the tissues of various aquatic species, amphibians, mollusks, crustaceans, and even in the earthworm, but data for BPA-G is not typically reported. nih.gov

One study on wild bats did not detect BPA in guano samples above the method quantification limit, and did not analyze for BPA-G. mdpi.com The limited research in this area highlights a knowledge gap regarding the exposure of terrestrial animals to BPA metabolites. researchgate.netnih.gov

Tissue-Specific Distribution and Partitioning in Organisms

Information on the tissue-specific distribution of BPA-G is mainly derived from laboratory studies where organisms are exposed to BPA. In these studies, the distribution of BPA-G is a result of the metabolism of BPA within the organism, rather than direct uptake of BPA-G from the environment.

In rats, following administration of BPA, BPA-G has been detected in maternal plasma, the placenta, and to a lesser extent, in fetal tissues. epa.govoup.com This indicates that BPA-G can cross the placental barrier, although its concentration in fetal tissues is considerably lower than in maternal plasma. oup.com There is also evidence of enterohepatic recirculation of BPA-G in rats, which can result in the deconjugation of BPA-G back to the active BPA form in tissues. epa.gov

In fish, BPA that is absorbed is transported to the liver, where it is metabolized into BPA-G. nih.gov This metabolite is then found in the plasma before being excreted. nih.gov Studies in zebrafish have shown that after exposure to BPA, the levels of BPA-G can increase dramatically throughout the embryonic stage. cas.cn

Trophic Transfer Dynamics and Ecological Flow

The trophic transfer of BPA-G through aquatic and terrestrial food webs is not well-documented. Research on the trophic transfer of BPA itself has yielded mixed results, and it is yet to be definitively determined whether it biomagnifies. nih.govnih.gov Some studies suggest that BPA can accumulate in zooplankton via phytoplankton. nih.gov Another study demonstrated the biomagnification of BPA-related residues in the food chain between algae and rotifers. researchgate.netnih.gov However, these studies focus on the parent compound and its residues, without specifically isolating the contribution of BPA-G to trophic transfer.

Given that BPA-G is a more water-soluble and readily excretable metabolite, it is hypothesized to have a lower potential for trophic transfer compared to the more lipophilic parent compound, BPA. However, without direct studies, this remains an area for further investigation.

Comparative Bioaccumulation Potential with Parent Bisphenol A

The bioaccumulation potential of BPA-G is considered to be significantly lower than that of its parent compound, BPA. This is primarily due to the differences in their physicochemical properties. BPA-G is a glucuronide conjugate, which makes it more water-soluble and less lipophilic than BPA. researchgate.net This increased water solubility facilitates its rapid excretion from the body, primarily through urine. researchgate.netmdpi.com

The octanol-water partition coefficient (log Kow), a key indicator of bioaccumulation potential, is significantly lower for BPA-G than for BPA. While BPA has a log Kow of around 3.32 to 3.64, indicating a moderate potential for bioaccumulation, the conjugation to a glucuronide group drastically reduces this value for BPA-G, thus lowering its likelihood of accumulating in fatty tissues. nih.govunibo.it

Vi. Toxicokinetics and Molecular/cellular Toxicodynamics of Bisphenol a Beta D Glucuronide in in Vitro and Animal Models

Absorption, Distribution, and Elimination Kinetics in Experimental Systems

The absorption, distribution, and elimination of BPA-G are intrinsically linked to the metabolism of its parent compound, BPA. Physiologically based pharmacokinetic (PBPK) models have been developed for BPA and its metabolites, which include sub-models for BPA-G, to simulate their behavior in biological systems. nih.govresearchgate.net

In vitro studies have established that BPA is primarily converted to BPA-G by UDP-glucuronosyltransferase (UGT) enzymes, with UGT2B15 being a key isoform. caymanchem.com While data on the direct cell permeability of BPA-G is limited, studies on the placental transfer of BPA metabolites provide some insight. Research in pregnant rats suggests that although the placenta acts as a partial barrier, small amounts of BPA-G can be transferred from the mother to the fetus. nih.govnih.gov This transfer may be mediated by specific transport proteins. nih.govnih.gov For instance, in rat trophoblast cells, the organic anion-transporting polypeptide 4a1 (Oatp4a1) and multidrug resistance-associated protein 1 (Mrp1) have been identified as potential transporters involved in this process. nih.gov Once in the fetus, BPA-G can be deconjugated back to the more active BPA, which is of concern due to the low expression of metabolizing UGT enzymes, such as UGT2B1, in the fetal liver. nih.govnih.gov

BPA-G has been identified as the major metabolite of BPA in a variety of animal models, including rodents, fish, and sheep. researchgate.netoup.comtandfonline.com However, its elimination pathway shows significant species-specific differences. In rodents, such as rats, BPA-G is predominantly subject to biliary excretion and is subsequently eliminated mainly through feces. oup.comeuropa.eu In contrast, studies in primates show that conjugated forms of BPA are rapidly excreted in urine. nih.gov

Studies in pregnant rats have demonstrated that BPA-G is distributed to various maternal and fetal tissues. Following administration of BPA to pregnant rats, BPA-G has been detected in maternal plasma, liver, and kidneys, as well as in the placenta, yolk sacs, and fetal tissues. oup.com The concentration of BPA-G in maternal plasma is significantly higher than that found in the corresponding fetal compartments. oup.com

In sheep, toxicokinetic models have been developed to understand the disposition of BPA and BPA-G in the maternal-placental-fetal unit. oup.com These studies confirm that pregnancy status does not significantly alter the toxicokinetic parameters of BPA or BPA-G. oup.com About 5% of a BPA dose given to a pregnant ewe is transferred to the fetus, where it is efficiently metabolized. oup.com However, the limited placental permeability of BPA-G means it can accumulate in the fetal circulation. nih.gov

In aquatic species, physiologically-based toxicokinetic (PBTK) models have been adapted for fish, including stickleback, zebrafish, and rainbow trout, to describe the absorption, distribution, metabolism, and excretion (ADME) of BPA and its metabolites. researchgate.netnih.govnih.govacs.org These models incorporate the metabolism of BPA to BPA-G and have suggested that in addition to the liver, other sites like the gills or plasma may contribute to BPA metabolism in fish. researchgate.netnih.gov Glucuronidation is the main metabolic pathway for BPA in fish. nih.gov

| Animal Model | Key Findings | Primary Excretion Route | Citations |

|---|---|---|---|

| Rodents (Rats) | BPA-G is the main metabolite. It is distributed to maternal and fetal tissues. The placenta is a partial barrier, but some transfer occurs, followed by potential deconjugation in the fetus. | Feces (via biliary excretion) | nih.govnih.govoup.comeuropa.euoup.com |

| Sheep | Pregnancy does not alter BPA-G kinetics. Limited placental permeability leads to BPA-G accumulation in the fetal compartment. | Not specified | nih.govoup.comresearchgate.netnih.gov |

| Fish (Zebrafish, Stickleback, Rainbow Trout) | PBTK models show glucuronidation is the main metabolic pathway. Metabolism may occur in the liver, gills, and plasma. | Not specified | researchgate.netnih.govnih.govacs.org |

Cellular and Subcellular Interactions of Bisphenol A beta-D-Glucuronide

While glucuronidation is a detoxification pathway that renders BPA less hormonally active, studies indicate that BPA-G can participate in its own unique cellular and subcellular interactions.

Historically, BPA-G has been considered biologically inactive because, unlike its parent compound, it does not bind to estrogen receptor alpha (ERα) or estrogen receptor beta (ERβ) in competitive binding assays. caymanchem.comnih.govacs.orgresearchgate.netexlibrisgroup.com Furthermore, it fails to induce gene expression mediated by these receptors in standard reporter assays. nih.govacs.org

However, intriguing evidence suggests BPA-G may have non-classical effects. In studies on adipogenesis (fat cell formation), the biological effects of BPA-G were significantly inhibited by the ER antagonist fulvestrant. nih.govnih.gov This finding is paradoxical, as BPA-G itself does not show estrogenic activity in classical tests. nih.govnih.gov This suggests that BPA-G may act through a novel, yet-to-be-determined pathway that is somehow linked to estrogen receptor signaling, but not through direct transcriptional activation. nih.gov There is currently no scientific evidence to suggest that BPA-G interacts directly with the androgen receptor or the aryl hydrocarbon receptor. mdpi.com

Recent in vitro research has demonstrated that BPA-G can directly influence gene and protein expression, particularly in the context of adipogenesis. nih.govnih.gov In murine 3T3-L1 preadipocytes, treatment with BPA-G led to a significant increase in the mRNA expression of key adipogenic marker genes, including Sterol Regulatory Element Binding Factor 1 (SREBF1) and Lipoprotein Lipase (B570770) (LPL). nih.govnih.govmdpi.comresearchgate.net This was accompanied by an increase in the protein levels of LPL, as well as fatty acid-binding protein 4 (aP2) and adipsin. nih.govnih.govnih.gov Similar pro-adipogenic effects were observed in primary human preadipocytes, where BPA-G treatment increased the protein levels of aP2. nih.govnih.govnih.gov

Beyond adipogenesis, BPA-G has also been shown to be epigenetically active. A pilot study using human lung fibroblast (HLF) and Caco-2 cells found that BPA-G significantly modulated the expression of several microRNAs (miRNAs), which are small non-coding RNAs that regulate gene expression. oup.com Specifically, BPA-G was found to significantly reduce the expression of miR-155 and miR-21 in human lung fibroblasts. oup.com In Caco-2 cells, BPA-G also downregulated miR-21 expression. oup.com These findings suggest that BPA-G can affect epigenetic mechanisms. oup.comresearchgate.netresearchgate.net

| Cell Model | Modulated Molecule | Effect | Citations |

|---|---|---|---|

| Murine 3T3-L1 Preadipocytes | mRNA (SREBF1, LPL) | Increased | nih.govnih.govmdpi.comresearchgate.net |

| Protein (LPL, aP2, Adipsin) | Increased | nih.govnih.govnih.gov | |

| Primary Human Preadipocytes | Protein (aP2) | Increased | nih.govnih.govnih.gov |

| Human Lung Fibroblasts (HLF) | miRNA (miR-155) | Decreased | oup.com |

| miRNA (miR-21) | Decreased | oup.com | |

| Human Caco-2 Cells | miRNA (miR-21) | Decreased | oup.com |

The ability of BPA-G to alter cellular signaling cascades appears to differ from that of BPA. Studies examining rapid, membrane-initiated signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, have found that conjugated forms of BPA, including BPA-G, often depress MAPK activity rather than activate it. tandfonline.com When the potential for deconjugation back to BPA was blocked, BPA-G was unable to activate key signaling kinases like ERK and JNK and, in some cases, inactivated them. tandfonline.com

However, other evidence points to a more complex role for BPA-G. In studies on urothelial cells, glucuronidated BPA was found to decrease the bioenergetics (glycolysis and mitochondrial respiration) of normal cells while increasing these parameters in bladder cancer cells. mdpi.com The activation of the ERK pathway by BPA-G has been proposed as a possible explanation for the increased migration observed in T24 bladder cancer cells. mdpi.com

Furthermore, the miRNA changes induced by BPA-G suggest potential downstream effects on major signaling pathways. oup.com Predictive analyses based on the observed miRNA modulation point to possible alterations in cascades such as the Toll-like receptor, TGF-β, p53, and Wnt signaling pathways, which are crucial for regulating cell proliferation, differentiation, and immune responses. oup.com As previously mentioned, the finding that an ER antagonist can block BPA-G-induced adipogenesis, despite BPA-G's lack of classical estrogenic activity, strongly implies the existence of an uncharacterized signaling pathway through which this metabolite can exert biological effects. nih.govnih.gov

Induction of Oxidative Stress and Cellular Antioxidant Responses

Direct research on the induction of oxidative stress by Bisphenol A beta-D-glucuronide (BPA-G) is limited, as studies have historically focused on the parent compound, Bisphenol A (BPA). BPA is known to cause oxidative stress by generating reactive oxygen species (ROS) and diminishing antioxidant defenses in various in vitro and animal models. acs.orgmedsci.org The metabolic conversion of BPA to BPA-G is a detoxification pathway, but the biotransformation process itself may have implications for cellular redox balance. One proposed mechanism for ROS generation is through the scavenging processes of BPA as it is biotransformed into BPA-glucuronide by cytochrome P450 enzymes. researchgate.net

While BPA-G is generally considered the inactive form, its potential to be deconjugated back to the active BPA by the enzyme β-glucuronidase in specific tissues could create a localized source of the parent compound, thereby indirectly contributing to oxidative stress. researchgate.net However, studies directly assessing markers of oxidative stress (e.g., malondialdehyde, 8-hydroxy-2'-deoxyguanosine) or cellular antioxidant responses (e.g., superoxide (B77818) dismutase, catalase) following exposure solely to BPA-G are not extensively documented in the current scientific literature.

Effects on Mitochondrial Function and Energy Metabolism at the Cellular Level

Conversely, in non-invasive (RT4) and invasive (T24) bladder cancer cells, BPA-G exposure increased energy metabolism. mdpi.com Specifically, chronic exposure to BPA-G tended to increase both basal and maximal mitochondrial respiration in RT4 cells and promote the migration of invasive T24 cells, a process which may be linked to the activation of the ERK pathway. mdpi.com These findings indicate that BPA-G is not biologically inert and can modulate cellular energy pathways, with divergent effects on normal versus cancerous cells. mdpi.com

Mechanistic Insights into Potential Endocrine-Disrupting Activities

The prevailing view has been that BPA-G is biologically inactive as an endocrine disruptor because it lacks significant binding affinity for classical nuclear estrogen receptors (ERα and ERβ). researchgate.netoup.comeuropa.eufrontiersin.org This lack of binding prevents the direct genomic signaling typically associated with estrogenic compounds. tandfonline.com

However, emerging evidence challenges the notion of its complete inactivity. One study revealed that BPA-G induces adipogenesis (the differentiation of preadipocytes into mature fat cells) in both murine 3T3L1 and primary human preadipocytes. nih.gov Crucially, this effect was inhibited by the ER antagonist fulvestrant, even though BPA-G itself showed no classical estrogenic activity. nih.gov This suggests that BPA-G may act through a non-classical or membrane-bound ER pathway that does not rely on transcriptional activation. nih.gov

Further mechanistic studies show that BPA-G can modulate rapid, membrane-initiated signaling. In pituitary tumor cells, BPA-G was found to suppress the activation of the mitogen-activated protein kinase (MAPK) pathway, thereby disrupting normal cellular signaling via membrane estrogen receptors (mERs). tandfonline.com These findings suggest that while BPA-G does not act as a classical estrogen, it possesses the ability to interfere with endocrine-related signaling cascades through alternative molecular mechanisms. tandfonline.comnih.govresearchgate.net

Immunomodulatory Mechanisms at the Cellular and Molecular Level

Direct investigation into the immunomodulatory effects of BPA-G at a cellular and molecular level is currently lacking in the scientific literature. Research on the immunological impact of bisphenols has overwhelmingly focused on the parent compound, BPA, which has been shown to disturb immune responses through various pathways, including the NF-κB pathway in fish macrophages and by altering cytokine secretion. acs.org

Although direct evidence for BPA-G is scarce, an indirect role remains a possibility. The enzymatic deconjugation of BPA-G back to its active aglycone form, BPA, can occur in various tissues. researchgate.net This conversion could create a localized reservoir of immunologically active BPA, which could then exert effects such as altering T-cell populations or inflammatory responses. frontiersin.orgmdpi.com However, without studies that specifically use BPA-G as the exposure compound in immunological assays, its direct capacity to modulate immune cell function remains speculative.

Neurodevelopmental Mechanisms Investigated in Model Systems (e.g., neuronal cell cultures, animal brain tissue)

There is a significant body of research demonstrating that the parent compound, BPA, is a developmental neurotoxicant, capable of disrupting neural stem cell proliferation and differentiation, impairing synapse formation, and altering signaling pathways critical for brain development. mdpi.comimrpress.comnih.gov

In contrast, there is a notable absence of studies directly investigating the neurodevelopmental effects of BPA-G in model systems. The toxicokinetics of BPA-G suggest it does not readily cross the placental barrier, which would limit fetal exposure from the maternal bloodstream. researchgate.net However, the parent BPA can cross the placenta, after which it could potentially be metabolized to BPA-G within fetal tissues. The capacity for local deconjugation back to BPA within the developing brain is unknown but represents a potential mechanism for toxicity. At present, the role of BPA-G in neurodevelopmental processes is uncharacterized, and it is primarily considered a less harmful metabolite in this context due to its limited ability to reach the developing nervous system directly.

Molecular Pathways Affecting Reproductive System Homeostasis

The impact of bisphenols on the reproductive system is an area of intense study, with extensive evidence showing that BPA can interfere with steroidogenesis and gametogenesis by interacting with estrogen and androgen receptors. frontiersin.orgnih.govresearchgate.net

Direct research on the molecular effects of BPA-G on reproductive homeostasis is sparse. Toxicokinetic studies in rats have shown that while BPA-G does not easily pass from the blood into the testis, the parent BPA does. researchgate.net Once inside the testis, BPA is converted to BPA-G by UDP-glucuronosyltransferase. researchgate.net The same tissue also contains β-glucuronidase, an enzyme that can break BPA-G back down to BPA. researchgate.net This suggests a dynamic equilibrium within the testis where BPA-G could serve as a temporary, localized reservoir for the hormonally active BPA. This process of conjugation and deconjugation within a target reproductive organ represents a potential molecular pathway through which BPA-G could indirectly affect reproductive homeostasis by modulating the local concentration of active BPA.

Comparative Toxicodynamics of Bisphenol A beta-D-Glucuronide versus Bisphenol A Aglycone

The toxicodynamic profiles of Bisphenol A (BPA) and its primary metabolite, Bisphenol A beta-D-glucuronide (BPA-G), are markedly different. BPA is the biologically active parent compound, while BPA-G is the product of phase II metabolism designed to detoxify and facilitate the excretion of BPA. europa.eufrontiersin.org

BPA exerts its effects primarily by binding to and activating nuclear estrogen receptors ERα and ERβ, albeit with a lower affinity than estradiol. nih.govoup.com It also interacts with other receptors, including the G protein-coupled estrogen receptor (GPER) and the androgen receptor. frontiersin.orgnih.gov In stark contrast, BPA-G has been shown to have little to no binding affinity for nuclear ERα and ERβ, rendering it inactive in classical estrogenicity assays. researchgate.netoup.comfrontiersin.org

Despite this, BPA-G is not completely inert. Its biological activities appear to be mediated through non-classical, non-genomic pathways. tandfonline.comnih.gov For example, BPA-G can influence cellular energy metabolism and induce adipogenesis through mechanisms that may involve membrane-bound receptors. mdpi.comnih.gov A critical toxicodynamic difference is the potential for BPA-G to be converted back into the active BPA aglycone by β-glucuronidase enzymes present in various tissues, a process known as deconjugation. researchgate.netresearchgate.net This creates a potential reservoir of BPA, allowing for prolonged or localized exposure in specific tissues long after the initial exposure has ceased.

Table 2: Comparative Toxicodynamic Properties of BPA vs. BPA-G

| Feature | Bisphenol A (BPA) | Bisphenol A beta-D-Glucuronide (BPA-G) | Reference |

|---|---|---|---|

| Identity | Parent Compound (Aglycone) | Primary Phase II Metabolite | europa.eufrontiersin.org |

| Binding to Nuclear ERα/ERβ | Binds and activates (weak agonist) | Negligible binding, considered inactive | researchgate.netoup.comfrontiersin.org |

| Primary Mechanism | Acts as a xenoestrogen via nuclear and membrane receptors (ERs, GPER, AR) | Acts via non-classical, non-genomic pathways; suppresses MAPK signaling | tandfonline.comfrontiersin.orgoup.com |

| Observed Biological Activity | Estrogenic, neurotoxic, immunomodulatory, alters energy metabolism | Induces adipogenesis, alters cellular energy metabolism (cell-type specific) | mdpi.comnih.govmdpi.commdpi.com |

| Metabolic Fate | Undergoes glucuronidation to form BPA-G for excretion | Can be deconjugated back to active BPA by β-glucuronidase in tissues | researchgate.netfrontiersin.org |

| Toxicological Role | Considered the primary active, toxic form | Traditionally considered inactive; emerging evidence suggests specific biological activities and role as a BPA reservoir | nih.govresearchgate.netresearchgate.net |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| Bisphenol A | BPA |

| Bisphenol A beta-D-Glucuronide | BPA-G |

| Estradiol | E2 |

| Fulvestrant | ICI |

| Malondialdehyde | MDA |

Vii. Comparative Research Frameworks for Bisphenol a Beta D Glucuronide and Bisphenol a

Relative Biological Activity and Potency Assessment

Bisphenol A (BPA) is recognized as an endocrine-disrupting chemical primarily due to its ability to mimic estrogen. However, its principal metabolite, Bisphenol A beta-D-glucuronide (BPA-G), is generally considered to be biologically inactive in terms of estrogenicity. This distinction is crucial for understanding the potential health risks associated with BPA exposure.

Extensive in vitro research has demonstrated that BPA-G does not exhibit the same estrogenic activity as its parent compound. nih.govoup.com Studies have shown that BPA-G does not bind to estrogen receptors alpha (ERα) and beta (ERβ), which are the primary targets through which BPA exerts its estrogenic effects. nih.gov Consequently, BPA-G fails to induce the transcriptional activation of estrogen-responsive genes, a key mechanism of endocrine disruption. nih.gov For instance, in MCF-7 breast cancer cells, a common model for assessing estrogenicity, BPA was found to induce reporter gene activity, whereas BPA-G showed no significant induction. nih.gov

The lack of estrogenic activity of BPA-G is a consistent finding across multiple studies. tandfonline.comresearchgate.net The process of glucuronidation, which attaches a large, polar glucuronic acid moiety to BPA, sterically hinders the molecule from fitting into the ligand-binding pocket of the estrogen receptors. This metabolic conversion is widely viewed as a detoxification pathway, effectively neutralizing the estrogenic potential of BPA. dphen1.com

While the consensus is that BPA-G is not estrogenic, some emerging research suggests that it may not be entirely devoid of biological activity. A 2015 study reported that BPA-G could induce adipogenesis (the formation of fat cells) in both human and murine preadipocytes in vitro. nih.gov This effect was observed to be inhibitable by an estrogen receptor antagonist, suggesting a complex mechanism that may not involve classical ER transcriptional activation. nih.gov This finding points to the possibility of non-estrogenic pathways through which BPA-G could potentially influence cellular processes. However, this area of research is still in its early stages and requires further investigation to fully understand its physiological relevance.

In contrast to BPA-G, other metabolites of BPA may retain or even exceed the biological activity of the parent compound. For example, a metabolite known as 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) has been found to have a significantly higher affinity for estrogen receptors and exhibits estrogenic activity at concentrations 1000-fold lower than BPA. plos.orgplos.org This highlights the importance of considering the complete metabolic profile of a compound when assessing its potential for biological disruption.

Table 1: Comparative Estrogenic Activity of Bisphenol A and its Metabolites

| Compound | Estrogen Receptor Binding | Estrogenic Activity | Potency Relative to BPA |

|---|---|---|---|

| Bisphenol A (BPA) | Yes | Yes | Baseline |

| Bisphenol A beta-D-Glucuronide (BPA-G) | No | No (in classical assays) | Inactive |

| 4-methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene (MBP) | Yes | Yes | ~1000x higher |

Differential Toxicokinetic Profiles and Their Implications for Systemic Exposure

The toxicokinetics of Bisphenol A (BPA) and its primary metabolite, Bisphenol A beta-D-glucuronide (BPA-G), differ significantly, which has profound implications for systemic exposure to the biologically active form of BPA. Following exposure, BPA is rapidly and extensively metabolized, primarily in the liver and gut wall, to BPA-G. nih.gov This process, known as glucuronidation, is a major determinant of the bioavailability of unconjugated, or "free," BPA.

Upon oral ingestion, which is the main route of human exposure, BPA undergoes significant first-pass metabolism. tandfonline.com This means that a large fraction of the absorbed BPA is converted to BPA-G before it reaches systemic circulation. As a result, the levels of free BPA in the blood are typically very low, with BPA-G being the predominant form. nih.gov Studies in humans have shown that unconjugated BPA comprises less than 1% of the total BPA in the blood at all times following oral administration. nih.gov

The clearance of BPA from the body is rapid, with a terminal elimination half-life of approximately 6.4 hours for total BPA (including conjugates). nih.gov The elimination of BPA-G is also efficient, primarily occurring through the urine in humans. researchgate.net In contrast, rodents tend to eliminate a larger proportion of BPA and its conjugates through the feces via biliary excretion. dphen1.comresearchgate.net

The route of exposure can significantly influence the toxicokinetic profile. While oral exposure leads to extensive first-pass metabolism, dermal (skin) exposure bypasses the liver initially, potentially leading to a higher proportion of free BPA in systemic circulation. epa.govresearchgate.net Studies have shown that dermal exposure results in a longer apparent serum elimination half-life and a higher ratio of free to total BPA compared to oral exposure. epa.govresearchgate.net

The implications of these differential toxicokinetic profiles are significant. The rapid and efficient glucuronidation of BPA following oral exposure limits the systemic availability of the active parent compound. This metabolic detoxification is a key factor in the risk assessment of BPA. However, the potential for higher systemic exposure to free BPA through non-oral routes, such as dermal contact, warrants consideration, particularly in occupational settings or with certain consumer products.

Table 2: Toxicokinetic Parameters of Bisphenol A (BPA) and Bisphenol A beta-D-Glucuronide (BPA-G) in Humans (Oral Exposure)

| Parameter | Unconjugated BPA | Total BPA (including BPA-G) |

|---|---|---|

| Bioavailability (Systemic) | Very low (<1%) | - |

| Time to Maximum Concentration (Tmax) | ~1.3 hours | ~1.1 hours |

| Terminal Elimination Half-life (t1/2) | ~6.2 hours | ~6.4 hours |

| Primary Route of Elimination | Metabolism to conjugates | Urinary excretion of conjugates |

Contribution of Glucuronidated Metabolite to Overall Bisphenol A Exposure Load

Biomonitoring studies in human populations consistently show that the vast majority of BPA excreted in the urine is in its conjugated form, primarily as BPA-G. nih.gov Therefore, measuring only free BPA would grossly underestimate the total exposure. For this reason, toxicological and epidemiological studies often measure "total BPA," which includes both the free and conjugated forms (after enzymatic treatment of the sample to deconjugate BPA-G back to BPA). This approach provides a more accurate picture of the total internal dose of BPA that the body has processed.

The contribution of BPA-G to the total BPA exposure load is substantial. Following a single oral administration in humans, BPA-G can account for the vast majority of the administered dose recovered in the urine. nih.gov The ratio of conjugated to free BPA in the body is a critical factor in determining the potential for biological effects. A high degree of conjugation indicates efficient detoxification and a lower systemic exposure to the active form of BPA.

It is important to note that certain populations, such as fetuses and neonates, may have a reduced capacity for glucuronidation. nih.gov This could potentially lead to a higher proportion of free BPA and increased susceptibility to its effects. The developing fetus may also be exposed to BPA-G that crosses the placenta, and there is some evidence to suggest that BPA-G can be deconjugated back to active BPA in certain fetal tissues. nih.govh1.co This highlights the complexity of assessing exposure and risk in vulnerable life stages.

Theoretical Models for Metabolite-Mediated Biological Responses

While Bisphenol A beta-D-glucuronide (BPA-G) is largely considered an inactive metabolite in terms of estrogenicity, several theoretical models propose ways in which it could still contribute to biological responses. These models challenge the simple assumption that glucuronidation is solely a detoxification pathway.